
1-(1-Trityl-1H-imidazol-4-YL)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine: is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds It is characterized by the presence of a triphenylmethyl group attached to the imidazole ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine typically involves the reaction of an imidazole derivative with a triphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydride or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to isolate the final compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine can undergo oxidation reactions to form corresponding imidazole N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand for metal ions. It can form coordination complexes with transition metals, which are of interest in bioinorganic chemistry and medicinal chemistry.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
- alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol
- alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxylic acid
- alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-amine
Comparison: Compared to its analogs, alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine exhibits unique chemical properties due to the presence of the methanamine group. This functional group enhances its reactivity and allows for the formation of a wider range of derivatives. Additionally, the triphenylmethyl group provides steric hindrance, which can influence the compound’s interaction with molecular targets and its overall stability.
Propriétés
Formule moléculaire |
C24H23N3 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1-(1-tritylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C24H23N3/c1-19(25)23-17-27(18-26-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19H,25H2,1H3 |
Clé InChI |
IAZFMDGPNHWAGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


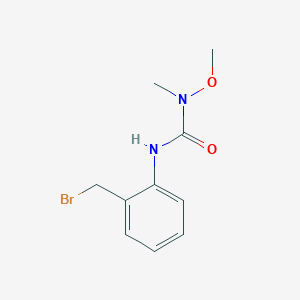
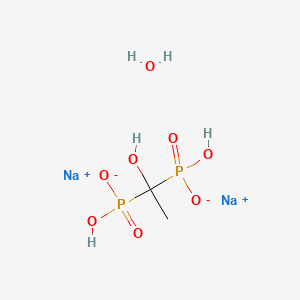
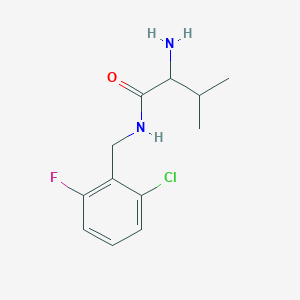
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
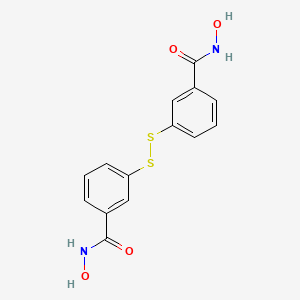
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
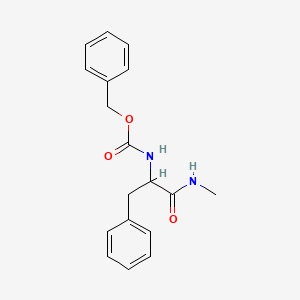
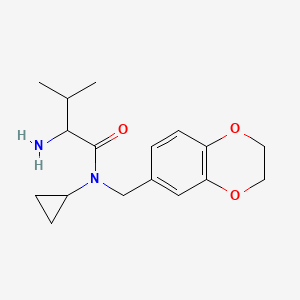
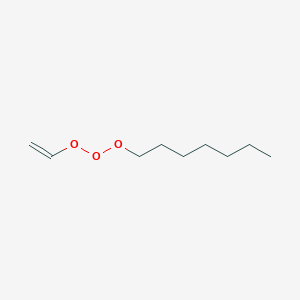
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
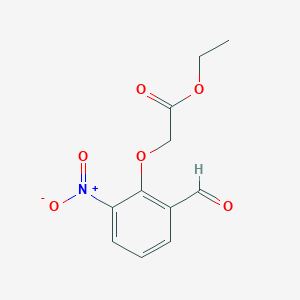
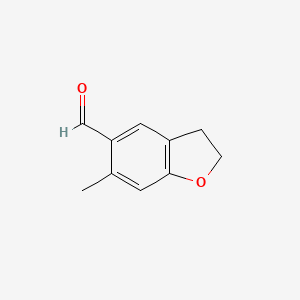
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14795949.png)

